trans-(3-Hydroxycyclobutyl) acetate

Beschreibung

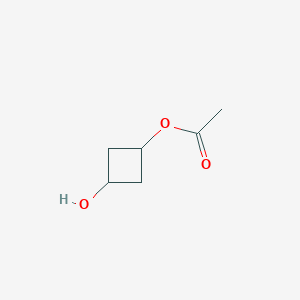

trans-(3-Hydroxycyclobutyl) acetate is a cyclic ester featuring a cyclobutane ring substituted with a hydroxyl group at the 3-position and an acetate ester functional group. Cyclobutane derivatives are often studied for their unique ring strain and conformational flexibility, which influence reactivity and biological activity .

Eigenschaften

CAS-Nummer |

1638763-41-3 |

|---|---|

Molekularformel |

C6H10O3 |

Molekulargewicht |

130.14 g/mol |

IUPAC-Name |

(3-hydroxycyclobutyl) acetate |

InChI |

InChI=1S/C6H10O3/c1-4(7)9-6-2-5(8)3-6/h5-6,8H,2-3H2,1H3 |

InChI-Schlüssel |

UINPVMICQVJBPR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC1CC(C1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von trans-(3-Hydroxycyclobutyl)acetat beinhaltet typischerweise die Veresterung von 3-Hydroxycyclobutanol mit Essigsäureanhydrid oder Acetylchlorid in Gegenwart eines Katalysators wie Pyridin . Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung des Alkohols in den Acetatester zu gewährleisten.

Industrielle Produktionsverfahren: In einem industriellen Umfeld kann die Produktion von trans-(3-Hydroxycyclobutyl)acetat kontinuierliche Verfahren umfassen, um Ausbeute und Reinheit zu optimieren. Die Verwendung von automatisierten Reaktoren und Inline-Reinigungssystemen kann die Effizienz des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: trans-(3-Hydroxycyclobutyl)acetat kann Oxidationsreaktionen eingehen, um entsprechende oder zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um zu ergeben.

Substitution: Es kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Acetylgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen und .

Reduktion: Reduktionsmittel wie oder werden verwendet.

Substitution: Reagenzien wie Natriumhydroxid oder Salzsäure können Substitutionsreaktionen erleichtern.

Hauptprodukte:

Oxidation: Bildung von oder .

Reduktion: Bildung von .

Substitution: Bildung verschiedener substituierter Cyclobutyl-Derivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den trans-(3-Hydroxycyclobutyl)acetat seine Wirkungen entfaltet, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen . So kann seine antimikrobielle Aktivität auf seine Fähigkeit zurückzuführen sein, die Integrität der Zellmembran zu stören und die Enzymfunktion zu hemmen. Die einzigartige Struktur der Verbindung ermöglicht die spezifische Wechselwirkung mit biologischen Makromolekülen , was zu den beobachteten Effekten führt.

Wirkmechanismus

The mechanism by which trans-(3-Hydroxycyclobutyl) acetate exerts its effects involves its interaction with specific molecular targets and pathways . For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity and inhibit enzyme function . The compound’s unique structure allows it to interact with biological macromolecules in a specific manner, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Acetates

Geranyl Acetate and α-Terpinyl Acetate

- Structure: Geranyl acetate (linear monoterpene ester) and α-terpinyl acetate (cyclic monoterpene ester) are key volatile components in Zanthoxylum (prickly ash) essential oils. Their structures differ from trans-(3-Hydroxycyclobutyl) acetate, which has a strained cyclobutane ring .

- Applications : Both terpene acetates are used in fragrances and flavorings due to their fruity or floral odors. In contrast, the hydroxyl group in this compound may enhance polarity, reducing volatility and altering odor characteristics.

- Stability : Cyclobutane’s ring strain could render this compound more reactive toward hydrolysis compared to terpene-based acetates, which are stabilized by extended hydrocarbon chains .

Allyl (3-Methylbutoxy)acetate

- Structure : This compound features an allyl group and a branched ether chain. Unlike this compound, it lacks a cyclic framework but shares ester functionality .

- Safety: Allyl (3-methylbutoxy)acetate’s safety data sheet highlights flammability and skin irritation risks (GHS classification).

Isoamyl Acetate

- Structure : A simple branched ester (3-methylbutyl acetate) widely used as a banana flavoring. Its linear structure contrasts with the cyclic geometry of this compound .

- Synthesis: Isoamyl acetate is produced via Fischer esterification, a straightforward acid-catalyzed reaction.

Vinyl Acetate

- Structure: A vinyl ester monomer (CH₂=CHOAc) used to produce polyvinyl acetate. Unlike this compound, it lacks a hydroxyl group and cyclobutane ring, enabling polymerization .

- Reactivity : Vinyl acetate’s double bond allows radical polymerization, whereas this compound’s hydroxyl group could facilitate derivatization (e.g., acetylation or glycosylation) for pharmaceutical applications .

Data Table: Key Properties of Compared Acetates

| Compound | Molecular Formula | Key Functional Groups | Volatility | Applications | Stability Concerns |

|---|---|---|---|---|---|

| This compound | C₆H₁₀O₃ | Cyclobutane, hydroxyl, ester | Moderate | Pharmaceuticals, fragrances | Hydrolysis due to ring strain |

| Geranyl acetate | C₁₂H₂₀O₂ | Terpene, ester | High | Flavorings, perfumes | Oxidation |

| Allyl (3-methylbutoxy)acetate | C₁₀H₁₈O₃ | Allyl, ether, ester | High | Industrial solvents | Flammability, irritation |

| Isoamyl acetate | C₇H₁₄O₂ | Branched alkyl, ester | High | Food additives | Hydrolysis (acidic conditions) |

| Vinyl acetate | C₄H₆O₂ | Vinyl, ester | High | Polymer production | Polymerization reactivity |

Biologische Aktivität

trans-(3-Hydroxycyclobutyl) acetate, also known as (1R,3R)-3-hydroxycyclobutyl acetate, is a compound characterized by its unique cyclobutane ring structure. Its molecular formula is C₆H₁₀O₃, and it has a molecular weight of 130.14 g/mol. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

The structure of this compound features a hydroxyl group (-OH) and an acetate group (-OCOCH₃) attached to the cyclobutane ring. These functional groups contribute to its distinctive chemical properties and biological activities, including potential interactions with various biological targets.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. Preliminary studies suggest that the compound may disrupt cell membrane integrity and inhibit enzyme function in microbial cells, leading to its observed antimicrobial effects.

| Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of microbial growth | Disruption of cell membrane integrity |

| Antifungal | Inhibition of fungal growth | Interference with enzyme function in fungi |

Anti-inflammatory and Analgesic Properties

In addition to its antimicrobial effects, this compound may possess anti-inflammatory and analgesic properties. Initial findings suggest that it could modulate inflammatory pathways, although further research is required to clarify its mechanisms of action and therapeutic potential.

The mechanisms by which this compound exerts its biological effects involve interactions with specific molecular targets. The hydroxyl and acetate groups can participate in hydrogen bonding, influencing the compound's reactivity. For instance, the compound's ability to disrupt cellular functions may stem from its interaction with enzymes involved in metabolic pathways.

Comparative Analysis with Similar Compounds

This compound is compared with other structurally related compounds such as cis-(3-hydroxycyclobutyl) acetate and cyclobutyl acetate. The trans configuration imparts distinct stereochemical properties that affect reactivity and interaction profiles:

| Compound | Configuration | Notable Properties |

|---|---|---|

| This compound | Trans | Unique antimicrobial and anti-inflammatory effects |

| cis-(3-Hydroxycyclobutyl) acetate | Cis | Different reactivity and interaction capabilities |

| Cyclobutyl acetate | Non-hydroxylated | Limited biological activity compared to hydroxylated forms |

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting potential for development as an antibacterial agent.

- Anti-inflammatory Activity Assessment : Preliminary assessments indicated that this compound could reduce inflammation in vitro by downregulating pro-inflammatory cytokines. This positions it as a candidate for further investigation in inflammatory disease models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.